![molecular formula C26H27N5O B2927054 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide CAS No. 1797026-35-7](/img/structure/B2927054.png)
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is a crucial enzyme that plays a crucial role in the regulation of cell growth, differentiation, and apoptosis. The inhibition of PKC by this compound has been found to have significant therapeutic potential in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
Scientific Research Applications
Synthesis and Anti-Angiogenic Activity
Research has demonstrated the synthesis and characterization of novel piperidine derivatives, showcasing their efficacy in inhibiting angiogenesis through in vivo models like the chick chorioallantoic membrane (CAM) model. These compounds have also displayed DNA cleavage activities, suggesting potential for anticancer applications by exerting both anti-angiogenic and cytotoxic effects (Vinaya et al., 2017).
Anticancer and Anti-Inflammatory Agents
Further studies have explored the synthesis of pyrazolopyrimidines derivatives, highlighting their roles as anticancer and anti-5-lipoxygenase agents. This includes the evaluation of their cytotoxic activities against specific cancer cell lines and their ability to inhibit 5-lipoxygenase, which plays a significant role in inflammation and cancer (A. Rahmouni et al., 2016).
Novel Synthesis Methods
Research on novel synthesis methods of pyrimidines indicates advancements in chemical synthesis techniques, creating a pathway for developing new therapeutic molecules. These methods enable the creation of complex molecules with potential biological activities, serving as a foundation for further pharmaceutical development (V. Vijayakumar et al., 2014).
SARS-CoV Protease Inhibitors
The quest for effective SARS-CoV treatments has led to the synthesis of thieno[2,3-d]-pyrimidine derivatives, aimed at inhibiting the SARS-CoV 3C-like protease. This research is crucial for developing treatments for viral infections, including COVID-19, by targeting specific viral enzymes responsible for the virus's replication (Amira S. Abd El-All et al., 2016).
Antimicrobial Activity
Investigations into pyridothienopyrimidines and related compounds have shown significant antimicrobial activities. These findings are vital for the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (A. Abdel-rahman et al., 2002).
properties
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O/c1-19(20-7-3-2-4-8-20)29-26(32)22-11-14-30(15-12-22)24-17-25(28-18-27-24)31-16-13-21-9-5-6-10-23(21)31/h2-10,13,16-19,22H,11-12,14-15H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOSXUWYCYZNOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.